molecular formula C13H21N5 B1419706 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine CAS No. 1204296-32-1

4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine

Katalognummer: B1419706
CAS-Nummer: 1204296-32-1
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: OWEMOAFNBCGPTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged scaffolds: a central pyrimidine ring, which is a fundamental component of nucleic acids and many therapeutic agents, and two nitrogen-based heterocycles, piperazine and piperidine. The pyrimidine ring serves as an excellent core structure for interacting with biological targets due to its inherent presence in biological systems . The piperazine moiety is widely utilized in drug design to improve a compound's aqueous solubility and oral bioavailability, and its nitrogen atoms provide sites for structural fine-tuning . The inclusion of a piperidine group further enhances the molecular diversity and potential for target interaction. While specific biological data for 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine may be limited, research on highly analogous structures provides strong direction for its potential applications. Pyrimidine derivatives bearing piperazine and other amine substituents have been extensively investigated as potent, non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5), which are key therapeutic targets for autoimmune and inflammatory diseases . Furthermore, the 4-ethyl-6-(piperazin-1-yl)pyrimidine motif has been explored in the development of targeted kinase inhibitors, such as Aurora kinase and ROS1 kinase inhibitors, highlighting the potential of this structural class in oncology research . The compound's structure suggests it is a valuable building block for constructing chemical libraries and probing novel biological pathways. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Eigenschaften

IUPAC Name

4-piperazin-1-yl-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-2-6-17(7-3-1)12-10-13(16-11-15-12)18-8-4-14-5-9-18/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEMOAFNBCGPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4,6-Disubstituted Pyrimidines: Synthetic Architecture and Medicinal Utility

[1][2][3]

Executive Summary

The pyrimidine heterocycle is ubiquitous in nature, serving as the backbone for DNA/RNA bases (cytosine, thymine, uracil).[1][2] In medicinal chemistry, the 4,6-disubstituted pyrimidine scaffold represents a privileged pharmacophore.[1] Unlike the more common 2,4-substitution pattern found in many FDA-approved kinase inhibitors (e.g., Pazopanib), the 4,6-vector offers a unique geometric constraint—roughly 120°—that allows the molecule to span distinct hydrophobic pockets within enzyme active sites, particularly ATP-binding clefts.[1]

This technical guide details the structural rationale, regioselective synthetic strategies, and validated protocols for developing 4,6-disubstituted pyrimidine candidates.[1]

Structural Rationale & Pharmacophore Modeling

The "V-Shape" Geometry

The 4,6-disubstitution pattern creates a "V-shaped" or "curved" architecture.[1] This is distinct from the linear topography often achieved with 2,5-substitution.[1]

  • ATP Mimicry: The pyrimidine nitrogen atoms (N1/N3) often serve as hydrogen bond acceptors for the "hinge region" of kinase domains.[1]

  • Allosteric Reach: Substituents at the 4 and 6 positions project into the solvent-exposed front pocket and the deep hydrophobic back pocket (Gatekeeper region), respectively.[1]

SAR Generalizations
PositionChemical CharacterFunction in Ligand-Protein Interaction
C2 Often H, small alkyl, or amineTypically faces the solvent or interacts with the hinge region backbone (Glu/Met residues).[1]
C4 Hydrophobic Aryl/HeteroarylTargets the specificity pocket; often determines selectivity between kinase families (e.g., EGFR vs. VEGFR).[1]
C6 Solubilizing Group or Lipophilic TailCan be used to modulate ADME properties (solubility, permeability) or reach distal allosteric sites.[1]

Synthetic Strategies: Controlling Regioselectivity

The primary challenge in synthesizing 4,6-disubstituted pyrimidines is regiocontrol , particularly when the target molecule requires two different substituents (

14,6-dichloropyrimidine13456
Strategy A: Sequential Nucleophilic Aromatic Substitution ( )

This method is preferred when linking amines or thiol/alkoxide nucleophiles.[1]

  • Mechanism: Addition-Elimination.

  • Control Factor: Sterics and Temperature. The first chlorine displacement deactivates the ring slightly, but not enough to prevent double addition if conditions are too harsh.[1]

    • Step 1: Low temperature (

      
       to RT), 1.0 equivalent of Nucleophile A.[1]
      
    • Step 2: Elevated temperature (

      
      ), excess of Nucleophile B.[1]
      
Strategy B: Sequential Cross-Coupling (Suzuki-Miyaura)

Preferred for forming Carbon-Carbon bonds (4,6-diarylpyrimidines).[1]

  • Mechanism: Pd(0) catalyzed cycle.[1][5][7]

  • Control Factor: Stoichiometry and electronics.

    • Step 1: 1.0-1.1 eq Boronic Acid A. Statistical mixture is often unavoidable without careful monitoring, but the mono-product can be isolated via chromatography.[1]

    • Step 2: Excess Boronic Acid B.

Synthetic Workflow Diagram

The following diagram illustrates the divergence from 4,6-dichloropyrimidine to either amino-linked or aryl-linked libraries.

SyntheticPathwaysStart4,6-DichloropyrimidineInter_SNArIntermediate:4-Chloro-6-amino-pyrimidineStart->Inter_SNArAmine 1 (1.0 eq)DIPEA, 0°C(Kinetic Control)Inter_SuzukiIntermediate:4-Chloro-6-aryl-pyrimidineStart->Inter_SuzukiAr-B(OH)2 (1.0 eq)Pd(PPh3)4, Na2CO3(Stoichiometric)Final_SNArTarget A:4,6-DiaminopyrimidineInter_SNAr->Final_SNArAmine 2 (>2.0 eq)Heat, 80°C(Thermodynamic)Final_SuzukiTarget B:4,6-DiarylpyrimidineInter_Suzuki->Final_SuzukiAr'-B(OH)2 (Exc)Pd Catalyst, Heat

Caption: Divergent synthetic pathways for 4,6-disubstituted pyrimidines via SNAr (top) and Suzuki coupling (bottom).

Medicinal Chemistry Case Studies

Case Study 1: EGFR Inhibitors (Scaffold Hopping)
  • Context: Quinazoline-based EGFR inhibitors (e.g., Gefitinib) are standard care for NSCLC.[1] However, resistance mutations (T790M) require new chemotypes.

  • Innovation: Researchers utilized the 4,6-disubstituted pyrimidine as a "scaffold hop" from the fused quinazoline ring.[8] This reduces molecular weight and allows for novel binding vectors.

  • Key Molecule: Analogs of AZD3759. The 4-position binds the aniline (hinge interaction), while the 6-position accommodates solubilizing groups that project into the solvent front [1].[1]

Case Study 2: MARK4 Inhibitors for Alzheimer's[2]
  • Target: Microtubule Affinity-Regulating Kinase 4 (MARK4).[1] Overexpression leads to hyperphosphorylation of Tau protein.

  • Lead Compound: 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine.[1]

  • Design:

    • Pos 4: A piperazine-sulfonamide linker provides rigid extension to interact with the catalytic lysine.

    • Pos 6: A thiophene ring (bioisostere of phenyl) occupies the hydrophobic pocket, enhancing potency via

      
       stacking [2].[1]
      
Case Study 3: Dual VEGFR/FGFR Inhibitors
  • Context: Resistance to VEGFR inhibitors often arises via upregulation of the FGFR pathway.

  • Solution: A single molecule targeting both kinases.

  • Chemistry: 4,6-disubstituted pyrimidines were synthesized where one substituent targets the VEGFR hydrophobic pocket and the other mimics the FGFR hinge binder. The 4,6-geometry allows simultaneous optimization of both pharmacophores without the steric clash observed in 2,4-systems [3].[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Amino-6-Chloropyrimidine ( )

This protocol yields the mono-substituted intermediate required for asymmetric libraries.[1]

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)[1]

  • Amine

    
     (0.95 - 1.0 eq)[1]
    
  • Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Isopropanol (IPA) or Ethanol (EtOH)[1]

Procedure:

  • Preparation: Dissolve 4,6-dichloropyrimidine in IPA (0.2 M concentration) in a round-bottom flask. Cool the solution to

    
     using an ice bath.
    
  • Addition: Mix the amine and DIPEA in a small volume of IPA. Add this mixture dropwise to the cold pyrimidine solution over 30 minutes. Critical: Rapid addition leads to bis-substitution.[1]

  • Reaction: Stir at

    
     for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC/LCMS.
    
  • Workup: Evaporate the solvent under reduced pressure. Resuspend residue in EtOAc and wash with water (

    
    ) and brine (
    
    
    ).[1]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-substituted product typically elutes before the bis-substituted byproduct.

Protocol B: Suzuki Cross-Coupling for 4,6-Diarylpyrimidines

Standard procedure for introducing aryl groups at the 6-position of the intermediate from Protocol A (or directly to dichloropyrimidine).[1]

Materials:

  • 4-Chloro-6-substituted-pyrimidine (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1][7]
    
  • Base:

    
     or 
    
    
    (2.0 eq, 2M aqueous solution)[1]
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Degassing: Combine the pyrimidine substrate and boronic acid in 1,4-dioxane. Degas the solvent by bubbling Nitrogen (

    
    ) for 10 minutes.
    
  • Catalysis: Add the Pd catalyst and the aqueous base.

  • Reflux: Heat the mixture to

    
     under 
    
    
    atmosphere for 12-16 hours.
  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc and wash with water.

  • Purification: Recrystallization (often from EtOH) or column chromatography.[1]

Liability Management & Optimization

When developing these scaffolds, monitor the following liabilities:

LiabilityCauseMitigation Strategy
hERG Inhibition Basic amines at Pos 4/6 + LipophilicityReduce LogP; Introduce oxygen-containing heterocycles (morpholine) instead of piperazines.
Metabolic Stability Oxidation of electron-rich aryl ringsBlock para-positions on aryl rings with Fluorine or Chlorine (

,

) to prevent CYP450 oxidation.[1]
Solubility Planar, crystalline stacking of pyrimidineIntroduce

character (e.g., non-aromatic rings) at the 4 or 6 position to disrupt crystal packing.[1]

References

  • Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors. Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Source: PubMed Central (PMC) URL:[1][Link]

  • Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Source: PubMed / Chemistry & Biodiversity URL:[Link][1]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Source: Semantic Scholar URL:[1][Link][1]

An In-depth Technical Guide to Piperazine and Piperidine Substituted Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its critical role as a building block of DNA and RNA.[1] The strategic functionalization of this heterocycle with piperazine and piperidine moieties has emerged as a highly fruitful approach in modern drug discovery. These saturated heterocycles are considered "privileged scaffolds" because of their ability to impart favorable pharmacokinetic properties and engage in crucial interactions with a wide array of biological targets.[2] This technical guide provides a comprehensive exploration of piperazine and piperidine substituted pyrimidine analogs for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for their creation, analyzes their structure-activity relationships (SAR), elucidates their mechanisms of action against key therapeutic targets, and surveys their applications in oncology and beyond. This document is designed to serve as a foundational resource, bridging synthetic chemistry with pharmacology to accelerate the development of next-generation therapeutics based on this versatile chemical class.

Introduction: The Strategic Combination of Privileged Scaffolds

The pyrimidine ring system is a fundamental component of life, most notably as the basis for the nucleobases cytosine, thymine, and uracil.[3][4] This inherent biological relevance has made pyrimidine derivatives a focal point of medicinal chemistry for decades, leading to a wide range of pharmacological activities including anticancer, antiviral, and antimicrobial properties.[1][4] Pyrimidine analogs often act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inducing cell death, particularly in rapidly dividing cancer cells.[3][5][6]

The power of the pyrimidine core is significantly amplified when combined with piperazine or piperidine rings.

  • Piperazine: This six-membered ring containing two opposing nitrogen atoms is a common feature in numerous approved drugs.[7] Its nitrogen atoms serve as versatile synthetic handles and can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets.[2] The piperazine scaffold is frequently incorporated into drug design to improve potency, selectivity, and pharmacokinetic profiles.[2]

  • Piperidine: As one of the most prevalent heterocyclic systems in pharmaceuticals, the piperidine ring is found in a vast array of natural products and synthetic drugs.[8][9][10] Its flexible, chair-like conformation allows it to fit into various binding pockets, while its basic nitrogen can be crucial for target engagement and favorable physicochemical properties.[9]

The hybridization of pyrimidine with these saturated heterocycles can lead to novel chemical entities with enhanced biological activity and improved drug-like properties.[7] This guide will explore the chemical and biological nuances of these important hybrid molecules.

Synthetic Strategies and Methodologies

The construction of piperazine and piperidine substituted pyrimidine analogs generally involves a multi-step process. A common and efficient approach is the initial synthesis of a halogenated pyrimidine intermediate, typically a chloropyrimidine, which then serves as an electrophilic partner for nucleophilic aromatic substitution (SNAr) with the desired piperazine or piperidine derivative.

Generalized Synthetic Workflow

A representative synthetic route begins with the cyclization of a chalcone derivative with thiourea to form a pyrimidine-2-thiol. Subsequent methylation provides a methylsulfanylpyrimidine, a key intermediate. This intermediate can then be reacted with a selected N-substituted piperazine or piperidine to yield the final target compound.[11][12]

The causality behind this experimental choice lies in its robustness and versatility. The SNAr reaction on an activated pyrimidine ring is a high-yielding and well-established transformation. The use of a methylsulfanyl leaving group is particularly effective, and the reaction conditions can often be tuned to accommodate a wide variety of substituents on both the pyrimidine and the incoming amine, allowing for the rapid generation of diverse compound libraries for SAR studies.

G cluster_0 Core Synthesis cluster_1 Intermediate Activation cluster_2 Final Substitution A Chalcone Derivative C Pyrimidine-2-thiol A->C KOH, Cyclization B Thiourea B->C D 2-(Methylsulfanyl)pyrimidine C->D Methyl Iodide, K2CO3 F Final Product: Piperazine/Piperidine Substituted Pyrimidine D->F Reflux, SNAr E N-Substituted Piperazine or Piperidine E->F

Caption: Generalized workflow for the synthesis of piperazine/piperidine substituted pyrimidines.

Detailed Experimental Protocol: Synthesis of 4-Aryl-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine

This protocol is adapted from established methodologies for the synthesis of pyrimidine-piperazine hybrids.[11][12]

  • Step 1: Synthesis of 4-Aryl-6-(thiophen-2-yl)pyrimidine-2-thiol.

    • To a solution of the appropriate thiophene-substituted chalcone (1.0 eq) in ethanol, add potassium hydroxide (1.2 eq) and thiourea (1.1 eq).

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify with concentrated HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the pyrimidine-2-thiol.

  • Step 2: Synthesis of 4-Aryl-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine.

    • Dissolve the pyrimidine-2-thiol (1.0 eq) in dimethylformamide (DMF).

    • Add potassium carbonate (2.0 eq) and methyl iodide (2.0 eq).[11]

    • Stir the mixture at room temperature for 4 hours.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter, dry, and recrystallize from ethanol to yield the pure methylsulfanylpyrimidine intermediate.[11]

  • Step 3: Synthesis of the Final Product.

    • In a round-bottom flask, combine the methylsulfanylpyrimidine intermediate (1.0 eq) and the desired N-substituted piperazine (1.5 eq).

    • Reflux the mixture in a suitable solvent (e.g., ethanol or 1,4-dioxane) for 10-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the final piperazine-substituted pyrimidine analog.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the substitution patterns on both the pyrimidine core and the piperazine/piperidine ring. Kinase inhibition is a particularly well-studied area for this class of compounds.

Key SAR Insights for Kinase Inhibitors
  • Substitution on the Pyrimidine Core: The C5 position of the pyrimidine ring is a critical site for modulation of activity and selectivity.[13][14] Small, electron-withdrawing groups like cyano (-CN) or halogens can enhance potency against certain kinases, such as Cyclin-Dependent Kinases (CDKs).[13] In contrast, introducing hydrogen bond donating groups at this position can be detrimental to activity.[13]

  • Substitution on the Piperazine/Piperidine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring plays a major role in defining target specificity and potency. Bulky aromatic or heteroaromatic groups can form favorable interactions within the ATP-binding pocket of kinases. For piperidine rings, substitutions can influence the ring's conformation and its ability to interact with hydrophobic pockets. For example, studies have shown that fluorine or nitro-substituted piperidine rings linked to a pyrimidine core can result in potent anticancer activity, significantly exceeding that of standard drugs like erlotinib in certain cell lines.[15]

  • The Linking Moiety: The position of the piperazine/piperidine attachment to the pyrimidine ring (e.g., C2, C4, or C6) is crucial. This positioning dictates the vector and orientation of the substituent in the three-dimensional space of the target's active site.

SAR cluster_SAR Key SAR Points Py Pyrimidine Core C5 C5-Position: - CN, Halogens enhance potency - H-bond donors decrease potency Py->C5 influences Linker Linker Position (C2, C4, C6): - Dictates 3D orientation - Crucial for target fit Py->Linker determines Pip Piperazine/Piperidine Substituent: - Bulky groups for kinase binding - Modulates solubility & PK Linker->Pip presents

Caption: Key structure-activity relationship (SAR) principles for pyrimidine analogs.

Quantitative SAR Data: CDK9 Inhibition

The following table summarizes SAR data for a series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines as CDK9 inhibitors, illustrating the impact of C5-substitution.

Compound IDR' (C5-substituent)R (Aniline-substituent)CDK9 Ki (nM)HCT-116 GI50 (µM)Reference
Ia Hm-NO21< 0.01[13]
12a CNm-NO22< 0.01[13]
12e Fm-SO2NH23< 0.01[13]
12f Clm-SO2NH2100.03[13]
12i Prm-SO2NH2> 50004.50[13]

Data extracted from Wang et al., J. Med. Chem. 2013.[13] The data clearly shows that small, electronegative substituents (H, CN, F) at the C5 position (R') maintain high potency, while larger alkyl groups like propyl (Pr) lead to a dramatic loss of activity.

Mechanism of Action & Therapeutic Targets

Piperazine and piperidine substituted pyrimidines exert their effects by interacting with a diverse range of biological targets, with protein kinases being among the most prominent.

Inhibition of Protein Kinases

Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cell signaling pathways controlling growth, proliferation, and survival.[5] Pyrimidine analogs are often designed as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.

A key example is the inhibition of Cyclin-Dependent Kinases (CDKs). CDK9, for instance, is a transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby reinstating programmed cell death in cancer cells.[13] Fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have shown significant inhibitory effects against a variety of kinases, including Tyrosine Kinases (TKs), PI3K, and CDK4/6.[16] The piperazine moiety in these inhibitors often extends into the solvent-exposed region of the ATP-binding pocket, providing a point for further modification to enhance selectivity and pharmacokinetic properties.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec PI3K PI3K Rec->PI3K Akt Akt PI3K->Akt Prolif Cell Proliferation & Survival Akt->Prolif Inhibitor Pyrimidine Analog (Kinase Inhibitor) Inhibitor->Rec Inhibits Inhibitor->PI3K Inhibits

Caption: Mechanism of action for pyrimidine analogs as kinase inhibitors in a signaling pathway.

Other Mechanisms of Action

Beyond kinase inhibition, pyrimidine analogs can function through several other mechanisms:

  • DNA/RNA Synthesis Inhibition: As antimetabolites, they can be incorporated into DNA or RNA, leading to chain termination or miscoding.[3][5]

  • Enzyme Inhibition: They can inhibit crucial enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.[3]

  • GPCR Modulation: The piperazine and piperidine scaffolds are well-known pharmacophores for G-protein coupled receptors (GPCRs), suggesting that pyrimidine hybrids could be developed as modulators for targets in the central nervous system (CNS).

Applications in Drug Discovery and Development

The versatility of this compound class has led to their exploration in numerous therapeutic areas.

  • Oncology: This is the most extensively researched area. Pyrimidine analogs are components of standard chemotherapy regimens, and novel derivatives are being developed as targeted therapies against specific kinases like EGFR, HER2, PI3K, and CDKs.[1][17][18] Fused pyrimidines, such as pyrido[2,3-d]pyrimidines, are of great interest as anticancer agents.[16]

  • Infectious Diseases: The pyrimidine core is essential for pathogens, making its biosynthetic pathways an attractive target for antimicrobial and antiviral drugs.[1]

  • Central Nervous System (CNS) Disorders: The prevalence of piperidine and piperazine scaffolds in CNS-active drugs suggests the potential for pyrimidine hybrids to be developed for neurological and psychiatric conditions.[9]

  • Inflammatory Diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties, potentially through the inhibition of kinases like p38 MAP kinase involved in inflammatory signaling.[19]

Conclusion and Future Directions

The strategic combination of the pyrimidine core with piperazine and piperidine rings represents a powerful and validated strategy in medicinal chemistry. These hybrid molecules possess significant therapeutic potential, particularly in oncology, by targeting key cellular signaling pathways. The synthetic tractability of these scaffolds allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on developing more selective inhibitors to minimize off-target effects and associated toxicities. The exploration of novel fused pyrimidine systems and the application of advanced computational methods for rational design will continue to drive innovation in this field. As our understanding of the molecular drivers of disease deepens, piperazine and piperidine substituted pyrimidine analogs will undoubtedly remain a vital scaffold for the discovery of new and effective medicines.

References

  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.
  • Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. Oncology.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
  • Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.
  • Pyrimidine Analogues. LiverTox - NCBI Bookshelf - NIH.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Synthesis of Pyrimidine Incorporated Piperazine Deriv
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Synthesis of Pyrimidine Incorporated Piperazine Deriv
  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine deriv
  • (PDF) Piperidine nucleus in the field of drug discovery.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. Benchchem.

Sources

The Enigmatic Potential of CAS 1204296-32-1: A Look into the Medicinal Chemistry of a Novel Pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – February 14, 2026 – Within the vast landscape of chemical compounds, CAS 1204296-32-1, identified as 4-piperazin-1-yl-6-piperidin-1-ylpyrimidine, presents a compelling yet enigmatic profile for researchers and drug development professionals. While specific, in-depth research on this particular molecule remains largely unpublished in publicly accessible scientific literature, its structural features firmly place it within a class of compounds of significant interest to medicinal chemistry: the 4,6-disubstituted pyrimidines. This guide aims to provide a comprehensive overview of the potential medicinal chemistry applications of CAS 1204296-32-1 by examining the established knowledge surrounding its core structure and the therapeutic promise of its chemical relatives.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a multitude of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. In medicinal chemistry, the pyrimidine core is considered a "privileged structure" due to its ability to interact with a wide range of biological targets with high affinity and specificity. The strategic placement of substituents at the 4 and 6 positions of the pyrimidine ring has proven to be a particularly fruitful avenue for the development of potent and selective inhibitors of various enzymes, especially protein kinases.

Synthesis and Chemical Properties

Table 1: Physicochemical Properties of 4-piperazin-1-yl-6-piperidin-1-ylpyrimidine (CAS 1204296-32-1)

PropertyValueSource
Molecular FormulaC₁₃H₂₂N₄Calculated
Molecular Weight247.34 g/mol [1]
AppearanceSolid (predicted)-
SolubilityPredicted to be soluble in organic solvents-

Potential Therapeutic Applications: Insights from Structural Analogs

The true potential of CAS 1204296-32-1 can be inferred from the biological activities of structurally similar compounds. The presence of both piperazine and piperidine moieties attached to a pyrimidine core suggests a high likelihood of interaction with protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Kinase Inhibition: A Promising Avenue

Numerous 4,6-disubstituted pyrimidine derivatives have been identified as potent inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

For instance, a class of compounds structurally related to CAS 1204296-32-1, the 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, has been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making FLT3 inhibitors a promising therapeutic strategy for this disease.

Anti-inflammatory Potential

Beyond oncology, the piperazine and pyrimidine motifs are also found in compounds with anti-inflammatory properties. For example, derivatives of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine have been investigated as inhibitors of inflammatory caspases, which are key mediators of the inflammatory response. This suggests that CAS 1204296-32-1 could also be explored for its potential in treating inflammatory conditions.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 4,6-disubstituted pyrimidines is highly dependent on the nature of the substituents at these positions. The piperazine and piperidine rings in CAS 1204296-32-1 are likely to play crucial roles in binding to the target protein.

  • The Piperazine Moiety: The piperazine ring is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors or donors, and the ring itself can engage in van der Waals interactions with the protein. The unsubstituted nitrogen of the piperazine in CAS 1204296-32-1 provides a handle for further chemical modification to improve potency, selectivity, or pharmacokinetic properties.

  • The Piperidine Moiety: The piperidine ring also contributes to the overall shape and lipophilicity of the molecule, influencing its binding affinity and cell permeability.

Diagram 1: General Structure-Activity Relationships for 4,6-Disubstituted Pyrimidine Kinase Inhibitors

SAR Pyrimidine Pyrimidine Core (H-bond interactions) Target Kinase ATP Binding Pocket Pyrimidine->Target Hinge Binding R1 Substituent at C4 (Piperazine in CAS 1204296-32-1) - H-bonding - Hydrophobic interactions R1->Target Selectivity Pocket R2 Substituent at C6 (Piperidine in CAS 1204296-32-1) - Shape complementarity - Lipophilicity R2->Target Hydrophobic Pocket

Caption: Key structural features influencing the activity of 4,6-disubstituted pyrimidine kinase inhibitors.

Future Directions and Experimental Protocols

To fully elucidate the medicinal chemistry applications of CAS 1204296-32-1, a systematic investigation is required. The following experimental workflow outlines a potential path forward for researchers.

Diagram 2: Proposed Research Workflow for CAS 1204296-32-1

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action cluster_preclinical Preclinical Development Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization KinasePanel Kinase Panel Screening Characterization->KinasePanel CellBased Cell-Based Assays (Proliferation, Apoptosis) KinasePanel->CellBased TargetValidation Target Validation (Western Blot, etc.) CellBased->TargetValidation PathwayAnalysis Signaling Pathway Analysis TargetValidation->PathwayAnalysis ADME ADME/Tox Studies PathwayAnalysis->ADME InVivo In Vivo Efficacy Models ADME->InVivo

Caption: A stepwise approach to investigate the therapeutic potential of CAS 1204296-32-1.

Experimental Protocol: Kinase Inhibition Assay (General)
  • Preparation of Reagents:

    • Prepare a stock solution of CAS 1204296-32-1 in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase and a suitable substrate (e.g., a fluorescently labeled peptide).

    • Prepare an ATP solution.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Incubate at room temperature for a specified period (e.g., 15 minutes).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Outlook

While CAS 1204296-32-1 remains a compound with an unwritten story in the annals of medicinal chemistry, its structural features point towards a promising future. As a member of the well-regarded 4,6-disubstituted pyrimidine family, it holds significant potential as a modulator of key biological targets, particularly protein kinases. The synthesis and thorough biological evaluation of this compound and its analogs are warranted to uncover its therapeutic potential. This in-depth technical guide serves as a foundational framework for researchers poised to explore the frontiers of drug discovery with this intriguing molecule.

References

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of Pyrimidine Scaffolds via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Functionalization in Modern Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents, agrochemicals, and functional organic materials.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems and participating in crucial hydrogen bonding. Consequently, the development of robust and versatile methods for the targeted functionalization of the pyrimidine ring is of paramount importance for drug discovery professionals and researchers.[4][5]

Among the array of synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) has emerged as a powerful and widely adopted tool for the derivatization of pyrimidines.[6][7] This is largely attributable to the inherent electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms.[8] This π-deficiency facilitates the attack of nucleophiles, a process that is often challenging for electron-rich carbocyclic aromatic rings.[8][9]

This application note provides a comprehensive overview of SNAr protocols for pyrimidine functionalization, offering detailed experimental procedures and insights into the underlying mechanistic principles. We will delve into the critical factors that govern reactivity and regioselectivity, empowering researchers to make informed decisions in their synthetic endeavors.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism on Pyrimidines

The SNAr reaction on a pyrimidine substrate proceeds via a well-established addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the pyrimidine ring that bears a suitable leaving group (typically a halide). This initial attack is generally the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][10] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate.

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitrogen atoms of the pyrimidine ring playing a crucial role in delocalizing the charge. The presence of additional electron-withdrawing groups on the ring can further enhance this stabilization, thereby accelerating the reaction.[9][11]

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the leaving group, yielding the final substituted product.

The overall reactivity in SNAr reactions is influenced by several factors: the nature of the leaving group, the strength of the nucleophile, the presence of activating or deactivating groups on the pyrimidine ring, and the reaction conditions (solvent, temperature, and base).[12]

SNAr_Mechanism reactant Halogenated Pyrimidine intermediate Meisenheimer Complex (Non-aromatic intermediate) reactant->intermediate Addition (Rate-determining) nucleophile Nucleophile (Nu⁻) product Functionalized Pyrimidine intermediate->product Elimination (Fast) leaving_group Leaving Group (X⁻)

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyrimidine ring.

Regioselectivity in the Functionalization of Dihalopyrimidines: A Matter of Electronic Control

In the case of di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of the SNAr reaction is a critical consideration. Generally, nucleophilic attack is favored at the C4 position.[13][14] This preference can be explained by considering the stability of the resulting Meisenheimer complex. Attack at C4 allows for the negative charge to be delocalized onto both ring nitrogens, whereas attack at C2 results in delocalization primarily onto the adjacent nitrogen.[10][14] Consequently, the intermediate formed from C4 attack is more stable, leading to a lower activation energy for this pathway.

However, this inherent preference can be modulated by the electronic and steric nature of other substituents on the pyrimidine ring.[13][15] For instance:

  • Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity and promote substitution at the C2 position.[13][15]

  • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position.[16]

  • Sterically bulky substituents at the C5 position can also influence the C4/C2 selectivity by hindering the approach of the nucleophile to the C4 position.[13]

Interestingly, the choice of nucleophile can also dictate the site of substitution. For example, while amines typically react at the C4 position of 2-MeSO2-4-chloropyrimidine, alkoxides have been shown to selectively substitute at the C2 position.[17] This has been attributed to the formation of a hydrogen bond between the alkoxide and the methylsulfonyl group, which directs the nucleophile to the C2 position.[17]

Application Protocols for Pyrimidine Functionalization

The following sections provide detailed protocols for the functionalization of chloropyrimidines with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization for specific substrates and nucleophiles.

Protocol 1: Amination of Chloropyrimidines (N-Nucleophiles)

The introduction of nitrogen-containing substituents is a cornerstone of drug design. SNAr reactions with amine nucleophiles are a highly effective method for achieving this transformation.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen to dissolve the reactants and facilitate the reaction by stabilizing the charged intermediate.[12]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[18]

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the rate-determining step.[18]

Experimental Protocol: General Procedure for the Amination of a Chloropyrimidine

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0–1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF) to achieve a concentration of 0.1–0.5 M.[18]

  • Base Addition: To the stirred solution, add a non-nucleophilic base such as triethylamine (TEA, 1.5–2.0 eq.) or diisopropylethylamine (DIPEA, 1.5–2.0 eq.).[18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80–120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[18]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aminated pyrimidine.

ParameterRecommended ConditionRationale
Chloropyrimidine 1.0 equivalentLimiting reagent
Amine Nucleophile 1.0–1.2 equivalentsEnsures complete consumption of the starting material
Base (TEA or DIPEA) 1.5–2.0 equivalentsScavenges the HCl byproduct
Solvent DMF, DMSO, THF (anhydrous)Polar aprotic solvent to facilitate the reaction
Temperature 80–120 °CProvides sufficient energy to overcome the activation barrier
Reaction Time 2–24 hoursMonitored by TLC or LC-MS

Table 1: Summary of typical reaction conditions for the amination of chloropyrimidines.

Protocol 2: O-Alkylation and O-Arylation of Chloropyrimidines (O-Nucleophiles)

The synthesis of pyrimidine ethers is readily achieved through SNAr reactions with alcohols or phenols.

Causality Behind Experimental Choices:

  • Base: Alcohols and phenols are generally weak nucleophiles. Therefore, a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the hydroxyl group and generate the more potent alkoxide or phenoxide nucleophile.[18]

  • Solvent: Anhydrous polar aprotic solvents are crucial to prevent the quenching of the strong base and the generated nucleophile.

Experimental Protocol: General Procedure for the O-Alkylation/Arylation of a Chloropyrimidine

  • Nucleophile Generation: In a dry, inert atmosphere flask, suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF or DMF. To this suspension, add a solution of the alcohol or phenol (1.1 eq.) in the same anhydrous solvent dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • SNAr Reaction: To the freshly prepared alkoxide/phenoxide solution, add a solution of the chloropyrimidine (1.0 eq.) in the same anhydrous solvent.

  • Reaction: Heat the reaction mixture (typically 60–100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Chloropyrimidine 1.0 equivalentLimiting reagent
Alcohol/Phenol 1.1 equivalentsSlight excess to ensure complete reaction
Base (NaH, t-BuOK) 1.2 equivalentsGenerates the more nucleophilic alkoxide/phenoxide
Solvent THF, DMF (anhydrous)Polar aprotic and anhydrous to prevent quenching
Temperature 60–100 °CDependent on substrate reactivity
Reaction Time 1–12 hoursMonitored by TLC or LC-MS

Table 2: Summary of typical reaction conditions for the O-alkylation/arylation of chloropyrimidines.

Protocol 3: S-Alkylation and S-Arylation of Chloropyrimidines (S-Nucleophiles)

Thiol nucleophiles are effective partners in SNAr reactions with chloropyrimidines, leading to the formation of thioethers.

Causality Behind Experimental Choices:

  • Base: While thiols are generally more nucleophilic than their alcohol counterparts, a base is still often used to generate the even more reactive thiolate anion. A milder base, such as potassium carbonate (K2CO3), is often sufficient.

  • Solvent: Polar aprotic solvents are preferred to ensure the solubility of the reactants and facilitate the reaction.

Experimental Protocol: General Procedure for the S-Alkylation/Arylation of a Chloropyrimidine

  • Reactant Preparation: To a solution of the chloropyrimidine (1.0 eq.) and the thiol (1.1 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K2CO3, 2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–80 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Chloropyrimidine 1.0 equivalentLimiting reagent
Thiol 1.1 equivalentsSlight excess
Base (K2CO3) 2.0 equivalentsGenerates the thiolate and neutralizes the acid byproduct
Solvent DMF, AcetonitrilePolar aprotic solvent
Temperature 25–80 °CGenerally milder conditions are required than for O-nucleophiles
Reaction Time 1–8 hoursMonitored by TLC or LC-MS

Table 3: Summary of typical reaction conditions for the S-alkylation/arylation of chloropyrimidines.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep Combine Chloropyrimidine, Nucleophile, and Solvent under Inert Atmosphere base_add Add Base (e.g., TEA, NaH, K₂CO₃) prep->base_add react Heat to Desired Temperature (e.g., 25-120 °C) base_add->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Quench Reaction and Perform Aqueous Extraction monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify final_product final_product purify->final_product Isolated Product

Figure 2: A generalized experimental workflow for SNAr reactions on chloropyrimidines.

Conclusion

Nucleophilic aromatic substitution is an indispensable tool for the functionalization of pyrimidines, offering a direct and efficient route to a vast array of derivatives. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is crucial for the successful design and execution of these reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of pyrimidines and to accelerate their research and drug development programs.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.
  • Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions. Benchchem.
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Additional examples of pyrimidine functionalization and pyrimidine to... ResearchGate.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis.
  • Pyrimidine. Wikipedia.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. pubs.rsc.org.
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate.
  • Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. Benchchem.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. American Chemical Society.

Sources

Application Note & Protocol Guide: Reaction Conditions for Coupling Piperidine to 4-Chloropyrimidine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Primacy of the Piperidine-Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the 4-(piperidin-1-yl)pyrimidine motif stands as a "privileged scaffold." Its prevalence is a testament to its ability to engage with a wide array of biological targets, often serving as a crucial hinge or recognition element in kinase inhibitors, GPCR modulators, and other therapeutic agents.[1][2] The pyrimidine ring, an electron-deficient heterocycle, provides a stable aromatic core with well-defined hydrogen bonding vectors, while the piperidine moiety offers a versatile, three-dimensional handle to explore steric pockets and modulate physicochemical properties like solubility and metabolic stability.

The synthesis of this key C-N bond is a cornerstone transformation for drug development professionals. The direct coupling of piperidine to a 4-chloropyrimidine core is typically approached via two primary, mechanistically distinct pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . The choice between these methods is not arbitrary; it is dictated by the electronic nature of the pyrimidine substrate, functional group tolerance, and considerations of scale, cost, and process safety. This guide provides a detailed exploration of the underlying principles, actionable protocols, and troubleshooting insights for both approaches.

Mechanistic Foundations: Understanding the "Why"

A robust understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The two pathways operate on fundamentally different principles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step, addition-elimination process. The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine core electrophilic, particularly at the C2, C4, and C6 positions.[3][4]

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electron-deficient carbon at the C4 position. This step is typically rate-determining and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer-like complex.[3][5]

  • Elimination & Re-aromatization: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group, yielding the final product and a chloride anion.

The C4 position is generally more reactive towards nucleophilic attack than the C2 position due to a combination of electronic and steric factors. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at C4, and there is less steric repulsion from the lone pairs of the adjacent ring nitrogen compared to the C2 position, which is flanked by both ring nitrogens.[6]

Caption: The SNAr mechanism for piperidine coupling to 4-chloropyrimidine.

Buchwald-Hartwig Amination

For less reactive 4-chloropyrimidines (e.g., those bearing electron-donating groups), the SNAr pathway may be inefficient. The Buchwald-Hartwig amination provides a powerful, palladium-catalyzed alternative.[7][8] This reaction has transformed C-N bond formation, offering broad substrate scope and functional group tolerance.[7]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 4-chloropyrimidine, forming a Pd(II) complex.

  • Amide Formation & Ligand Exchange: A strong base deprotonates the piperidine, which then displaces the chloride on the palladium center to form a palladium-amido complex.[9]

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates each step of the cycle, particularly the challenging reductive elimination.[7][9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Pyrimidyl)(Cl) Pd0->PdII_Aryl Oxidative Addition (+ 4-Cl-Pyrimidine) PdII_Amido L₂Pd(II)(Pyrimidyl)(Piperidinyl) PdII_Aryl->PdII_Amido Ligand Exchange (+ Piperidine, - Base·HCl) PdII_Amido->Pd0 Regenerates Catalyst Product 4-(Piperidin-1-yl)pyrimidine PdII_Amido->Product Reductive Elimination

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Strategic Selection: SNAr or Buchwald-Hartwig?

Choosing the optimal synthetic route is a critical decision point. The following workflow provides a logical framework for this choice.

Decision_Tree start Start: Couple Piperidine to 4-Chloropyrimidine check_edg Does the pyrimidine have strong electron-donating groups (EDGs)? start->check_edg snar Primary Choice: Nucleophilic Aromatic Substitution (SNAr) check_edg->snar No buchwald Primary Choice: Buchwald-Hartwig Amination check_edg->buchwald Yes snar_notes Advantages: - Metal-free - Lower cost - Simpler workup - Scalable snar->snar_notes buchwald_notes Advantages: - Broad substrate scope - Tolerates EDGs - Effective for unreactive chlorides buchwald->buchwald_notes

Caption: A decision workflow for selecting the appropriate coupling method.

Experimental Protocols & Field-Proven Insights

The following protocols are presented as robust starting points for laboratory execution. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Classical SNAr via Thermal Heating

This method is the workhorse for most electronically neutral or activated 4-chloropyrimidines. Its simplicity and cost-effectiveness make it ideal for large-scale synthesis.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloropyrimidine derivative (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., ethanol, n-propanol, or DMF, ~0.2 M concentration). Add piperidine (1.1–1.5 eq) followed by a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5–2.0 eq).[10]

  • Reaction: Heat the mixture to a temperature between 80–120 °C. The optimal temperature will depend on the reactivity of the substrate and the boiling point of the solvent.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Isolation: Dissolve the residue in an organic solvent like ethyl acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Application Notes & Causality:

  • The Role of the Base: The base is not catalytic; its primary function is to scavenge the HCl generated during the reaction. An excess is used to drive the equilibrium and prevent the protonation of the piperidine nucleophile.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by stabilizing the charged Meisenheimer complex. However, protic solvents like ethanol or propanol are often sufficient, cheaper, and present fewer workup challenges.[3] Be cautious when using strong bases like NaOH in alcoholic solvents, as this can generate alkoxide nucleophiles, leading to competitive O-alkylation side products.[10][11]

  • Troubleshooting: If the reaction is sluggish, incrementally increasing the temperature is the most common solution.[3] If side products from hydrolysis (forming 4-hydroxypyrimidine) are observed, ensure anhydrous conditions are used and consider switching to a non-protic solvent.[3]

Protocol 2: Microwave-Assisted SNAr

Microwave irradiation offers a dramatic acceleration of thermal SNAr reactions, often reducing multi-hour refluxes to mere minutes. This is due to efficient and rapid heating of the polar solvent.

Methodology:

  • Reaction Setup: In a dedicated microwave reaction vial, combine the 4-chloropyrimidine derivative (1.0 eq), piperidine (1.1–1.5 eq), and a base (e.g., Et₃N, 1.5–2.0 eq).[3]

  • Solvent Addition: Add a suitable microwave-safe solvent (e.g., ethanol, propanol, DMF) to achieve the desired concentration.

  • Reaction: Securely seal the vial with a cap. Place it in the microwave reactor. Irradiate at a set temperature (typically 120–150 °C) for 15–30 minutes.[3][12]

  • Workup and Purification: After the vial has cooled to room temperature, proceed with the same workup and purification steps outlined in Protocol 1.

Application Notes & Causality:

  • Efficiency: The significant reduction in reaction time often leads to cleaner reaction profiles and minimized byproduct formation, which can simplify purification.[13]

  • Safety: Always use vials and caps specifically designed for microwave chemistry. Never exceed the recommended volume for the vial. Be aware that the reaction is under pressure, and proper safety protocols must be followed.

Protocol 3: Buchwald-Hartwig Amination

This protocol is essential for challenging substrates where SNAr fails. It requires stringent anaerobic techniques as the Pd(0) catalyst is sensitive to oxygen.

Methodology:

  • Reaction Setup (Inert Atmosphere): Assemble and flame-dry the reaction glassware (e.g., a Schlenk flask) under vacuum, then backfill with an inert gas like argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add the 4-chloropyrimidine (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).[9] Note: Using an air-stable precatalyst like XPhos Pd G3 simplifies this step by combining the palladium and ligand.[9][14]

  • Solvent and Nucleophile Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane) via cannula or syringe, followed by piperidine (1.2 eq).

  • Reaction: Heat the reaction mixture (typically 80–110 °C) under the inert atmosphere until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with an organic solvent and filter the mixture through a pad of Celite® to remove palladium residues.

  • Isolation and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Application Notes & Causality:

  • Anaerobic Conditions are Critical: Oxygen will oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. Proper degassing of solvents (e.g., by bubbling with argon for 30 minutes) and the use of Schlenk techniques or a glovebox are mandatory for success.[9]

  • Catalyst System: The ligand is not just a spectator. Bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are required to promote the crucial, often rate-limiting, reductive elimination step.[7][9]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is essential. Weaker bases like K₂CO₃ are often ineffective as they cannot efficiently deprotonate the piperidine or facilitate the formation of the key palladium-amide intermediate.[9]

Summary of Reaction Conditions

ParameterProtocol 1: Thermal SNArProtocol 2: Microwave SNArProtocol 3: Buchwald-Hartwig
Mechanism Nucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionPd-Catalyzed Cross-Coupling
Substrate Scope Electron-neutral or -deficient pyrimidinesElectron-neutral or -deficient pyrimidinesBroad; effective for electron-rich pyrimidines
Key Reagents Base (Et₃N, DIPEA)Base (Et₃N, DIPEA)Pd Catalyst, Phosphine Ligand, Strong Base (NaOtBu)
Solvent EtOH, n-PrOH, DMF, DMSOEtOH, n-PrOH, DMFToluene, Dioxane (anhydrous, degassed)
Temperature 80–120 °C120–150 °C80–110 °C
Typical Time 4–24 hours15–30 minutes2–18 hours
Atmosphere Air or N₂Sealed VialStrict Inert Gas (Ar or N₂)
Key Advantage Cost-effective, simpleExtremely rapidBroad scope for difficult substrates
Key Challenge Long reaction times for unreactive substratesRequires specialized equipmentAir/moisture sensitivity, cost

References

  • Benchchem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Benchchem. Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
  • ResearchGate.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Universidad del Atlántico. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • PMC.
  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
  • Wikipedia.
  • Sigma-Aldrich.
  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • IJSAT.
  • JOCPR. Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • PMC. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Heterocyclic Letters.
  • the University of Groningen research portal.
  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.

Sources

Application Notes and Protocols for the Synthesis of a Key Pharmaceutical Intermediate: 1-[4-(Methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f]triazin-2-yl]propan-1-one (CAS 1204296-32-1)

Application Notes and Protocols for the Synthesis of a Key Pharmaceutical Intermediate: 1-[4-(Methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazin-2-yl]propan-1-one (CAS 1204296-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of the pharmaceutical intermediate, 1-[4-(methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazin-2-yl]propan-1-one (CAS 1204296-32-1). The imidazo[5,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors for oncology and other therapeutic areas.[4][5][6] This guide details a plausible multi-step synthetic route, elucidating the chemical logic behind each transformation and providing detailed, actionable protocols. The described methodologies are designed to be reproducible and scalable, offering a solid foundation for further process development and medicinal chemistry exploration.

Introduction

The compound 1-[4-(methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazin-2-yl]propan-1-one is a complex heterocyclic molecule featuring the imidazo[5,1-f][1][2][3]triazine fused ring system. This scaffold is of significant interest in pharmaceutical research due to its structural similarity to purines, allowing it to function as a hinge-binding motif in the ATP-binding site of various kinases.[7] Derivatives of this class have shown potent inhibitory activity against key oncological targets such as Polo-Like Kinase 1 (PLK1) and Focal Adhesion Kinase (FAK).[5][8]

The target molecule, with its specific substitution pattern, represents a valuable intermediate for the synthesis of highly selective and potent kinase inhibitors. The presence of a reactive propanone group at the C2 position allows for further chemical modifications, such as the introduction of pharmacophoric elements to enhance target engagement and optimize pharmacokinetic properties. This document outlines a rational synthetic approach, commencing from readily available starting materials and proceeding through key transformations to construct the intricate molecular architecture of this important intermediate.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule is presented below. The synthesis is designed to build the core heterocyclic structure first, followed by the introduction of the key functional groups.

RetrosynthesisTargetTarget Molecule (CAS 1204296-32-1)Intermediate1Acylation PrecursorTarget->Intermediate1Friedel-Crafts AcylationAcylatingAgentPropanoyl Chloride / Propanoic AnhydrideTarget->AcylatingAgentIntermediate2Imidazo[5,1-f][1,2,4]triazine CoreIntermediate1->Intermediate2MethoxymethylationIntermediate3N-Substituted ImidazoleIntermediate2->Intermediate3CyclizationStartingMaterial3AminoguanidineIntermediate2->StartingMaterial3CyclizationStartingMaterial14-MethylimidazoleIntermediate3->StartingMaterial1N-AlkylationStartingMaterial2Chloroacetaldehyde Dimethyl AcetalIntermediate3->StartingMaterial2N-Alkylation

Caption: Retrosynthetic analysis of the target pharmaceutical intermediate.

Proposed Synthetic Pathway

The forward synthesis is envisioned to proceed in four main stages:

  • N-Alkylation of 4-Methylimidazole: Synthesis of the N-substituted imidazole precursor.

  • Construction of the Imidazo[5,1-f][1][2][3]triazine Core: Cyclization to form the fused heterocyclic system.

  • Introduction of the Methoxymethyl Group: Functionalization of the triazine ring.

  • Acylation of the Heterocyclic Core: Introduction of the propanone side chain.

Synthetic Pathwaycluster_0Step 1: N-Alkylationcluster_1Step 2: Cyclizationcluster_2Step 3: Methoxymethylationcluster_3Step 4: Acylation4-Methylimidazole4-MethylimidazoleN-Substituted ImidazoleN-Substituted Imidazole4-Methylimidazole->N-Substituted Imidazole Chloroacetaldehydedimethyl acetal, Base Imidazo[5,1-f][1,2,4]triazine CoreImidazo[5,1-f][1,2,4]triazine CoreN-Substituted Imidazole->Imidazo[5,1-f][1,2,4]triazine Core Aminoguanidine,Acid Methoxymethylated IntermediateMethoxymethylated IntermediateImidazo[5,1-f][1,2,4]triazine Core->Methoxymethylated Intermediate (MeO)2CH2,Lewis Acid Target MoleculeTarget MoleculeMethoxymethylated Intermediate->Target Molecule Propanoyl Chloride,Lewis Acid

Caption: Proposed four-step synthetic workflow for CAS 1204296-32-1.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product should be performed using column chromatography on silica gel. Characterization of all synthesized compounds should be carried out using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Protocol 1: Synthesis of 1-(2,2-dimethoxyethyl)-4-methyl-1H-imidazole

Rationale: The initial step involves the N-alkylation of 4-methylimidazole with a protected acetaldehyde equivalent, chloroacetaldehyde dimethyl acetal. The choice of a base and solvent is crucial for achieving regioselectivity. Generally, in the N-alkylation of unsymmetrically substituted imidazoles, a mixture of regioisomers can be formed.[9] For 2,4-disubstituted imidazoles, alkylation often favors the less sterically hindered nitrogen.[10]

Procedure:

  • To a solution of 4-methylimidazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, handle with care).

  • Stir the suspension at room temperature for 30 minutes.

  • Add chloroacetaldehyde dimethyl acetal (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2,2-dimethoxyethyl)-4-methyl-1H-imidazole.

Table 1: Reaction Parameters for N-Alkylation

ParameterRecommended ConditionNotes
Solvent DMF, AcetonitrilePolar aprotic solvents are generally effective.
Base K₂CO₃, NaHNaH is a stronger base and may lead to faster reaction times but requires more stringent anhydrous conditions.
Temperature 60-80 °CHeating is typically required to drive the reaction to completion.
Purification Column ChromatographyNecessary to isolate the desired product from any unreacted starting materials and potential regioisomers.
Protocol 2: Synthesis of 7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazine

Rationale: This step involves the construction of the core imidazo[5,1-f][1][2][3]triazine ring system through the cyclization of the N-substituted imidazole with aminoguanidine. This type of condensation is a common method for forming the triazine portion of the fused ring system.[11]

Procedure:

  • Dissolve 1-(2,2-dimethoxyethyl)-4-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add aminoguanidine hydrochloride or bicarbonate (1.1 eq) to the solution.

  • Add a catalytic amount of a suitable acid (e.g., hydrochloric acid or acetic acid) if not already present.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the imidazo[5,1-f][1][2][3]triazine core.

Protocol 3: Synthesis of 4-(Methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazine

Rationale: The introduction of the methoxymethyl group at the C4 position of the triazine ring is a key functionalization step. This can be achieved through various methods, including reaction with dimethoxymethane in the presence of a Lewis acid.

Procedure:

  • Suspend the imidazo[5,1-f][1][2][3]triazine core (1.0 eq) in an excess of dimethoxymethane, which can also serve as the solvent.

  • Add a suitable Lewis acid catalyst, such as phosphorus pentoxide (P₄O₁₀) or a milder alternative if the substrate is sensitive.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the methoxymethylated intermediate.

Protocol 4: Synthesis of 1-[4-(Methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazin-2-yl]propan-1-one (Final Product)

Rationale: The final step is the introduction of the propanoyl group at the C2 position of the imidazo[5,1-f][1][2][3]triazine ring. This can be accomplished via a Friedel-Crafts acylation reaction. The electron-rich nature of the fused imidazole ring should direct the acylation to a nucleophilic carbon.[1][2] The C2 position is a likely site for this electrophilic substitution.

Procedure:

  • Dissolve the methoxymethylated intermediate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2-2.0 eq), portion-wise.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add propanoyl chloride or propanoic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 1-[4-(methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazin-2-yl]propan-1-one.

Table 2: Key Parameters for Friedel-Crafts Acylation

ParameterRecommended ConditionRationale
Acylating Agent Propanoyl chloride or Propanoic anhydrideBoth are effective; propanoyl chloride is generally more reactive.
Catalyst Aluminum chloride (AlCl₃)A strong Lewis acid required to activate the acylating agent.[12]
Solvent Dichloromethane, 1,2-DichloroethaneInert and can dissolve the reactants and catalyst complex.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction.
Work-up Acidic quenchNecessary to decompose the catalyst-product complex.

Characterization Data (Hypothetical)

The following table presents hypothetical characterization data for the final product based on its structure. Actual experimental data should be obtained for confirmation.

Table 3: Hypothetical Analytical Data for CAS 1204296-32-1

AnalysisExpected Result
¹H NMR Resonances corresponding to methyl groups, methylene protons, methoxy group, propanoyl group, and aromatic/heteroaromatic protons.
¹³C NMR Signals for all unique carbon atoms in the molecule, including carbonyl carbon.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the compound.
Appearance Off-white to yellow solid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong acids, bases, and Lewis acids with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route and protocols detailed in this document provide a comprehensive framework for the preparation of the valuable pharmaceutical intermediate, CAS 1204296-32-1. By following these procedures, researchers can reliably synthesize this compound for use in medicinal chemistry programs aimed at the discovery of novel kinase inhibitors. The modular nature of the synthesis also allows for the preparation of analogs for structure-activity relationship (SAR) studies.

References

  • Asymmetric Friedel-Crafts alkylation of electron-rich N-heterocycles with nitroalkenes catalyzed by diphenylamine-tethered bis(oxazoline) and bis(thiazoline) Zn(II) complexes. (2008). Chem Asian J, 3(7), 1111-21.
  • EAS Reactions (3)
  • Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. (n.d.).
  • Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthetic approaches to 5,7-disubstituted imidazo[5,1- f][1][2][3]triazin-4-amines. (2025). ScienceDirect.

  • Friedel–Crafts Acyl
  • Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. (2008). PubMed.

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (n.d.).
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. (n.d.). Benchchem.
  • Design, synthesis, and evaluation of novel imidazo[1,2-a][1][4][13]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity. (2015). PubMed.

  • Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. (2002). PubMed.
  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][2][3]Triazines: Synthesis and Photochemical Properties. (2023). MDPI.

  • Synthesis of imidazo[4,5-e][1][13]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. (2023). Beilstein Journals.

  • IMIDAZO[2,1-F][1][2][3]TRIAZINE DERIVATIVES USEFUL AS A MEDICAMENT. (2022). European Patent Office.

  • Synthesis of imidazo[1,2-a][1][4][13]triazines by NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. (n.d.). New Journal of Chemistry.

  • N-Alkylation of imidazoles. (n.d.). University of Otago - OUR Archive.
  • Synthesis of imidazo[4,5-e][1][13]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. (2026). ResearchGate.

  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. (n.d.). CentAUR.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
  • Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Deriv
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2025). Hungarian Journal of Industry and Chemistry.
  • Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. (2021). Beilstein Journals.
  • Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. (2025). ResearchGate.

  • Process for the manufacture of chloroacetaldehyde dialkyl acetals. (n.d.).
  • Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Biological Agents. (2020).
  • Imidazo[1,2-b][1][2][3]triazine. (n.d.). PubChem.

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science.
  • Triazines and related products, Part 22. Synthesis and reactions of imidazo[5,1-c][1][2][3]triazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

  • Alternative method for the synthesis of imidazo[5,1-f][1][2][3]triazin-4(3H)- one - A substrate for the preparation of phosphodiesterase (5) inhibitors. (2025). ResearchGate.

Troubleshooting & Optimization

Overcoming regioisomer formation in 4,6-disubstituted pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Functionalization Topic: Overcoming Regioisomer Formation in 4,6-Disubstituted Pyrimidine Synthesis Ticket ID: PYR-46-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Symmetry Paradox

Welcome to the Pyrimidine Synthesis Support Center. You are likely here because you are attempting to synthesize a 4,6-disubstituted pyrimidine with different substituents at the 4 and 6 positions (an "AB" pattern), or you are struggling to differentiate the C4/C6 positions from C2 in a tri-functionalized core.

The Core Challenge:

  • Symmetric Precursors (e.g., 4,6-dichloropyrimidine): The first substitution is regiochemically neutral (yielding only one product), but over-reaction to the symmetric 4,6-disubstituted product is a common failure mode.

  • Asymmetric Precursors (e.g., 2,4,6-trichloropyrimidine): You face a three-way competition. While C4/C6 are generally more electrophilic than C2, specific conditions (solvents, bases, leaving groups) can invert this selectivity, leading to inseparable isomeric mixtures.

This guide provides the decision logic and protocols to control these outcomes.

Decision Logic & Pathway Selection

Before starting synthesis, determine your "Regio-Risk" profile using the flowchart below.

PyrimidineLogic Start Select Starting Material Sym 4,6-Dichloropyrimidine (Symmetric) Start->Sym Tri 2,4,6-Trichloropyrimidine (Asymmetric Core) Start->Tri DeNovo Acyclic Precursors (Amidines + 1,3-Dicarbonyls) Start->DeNovo Q1 Target: Identical 4,6-groups? Sym->Q1 Q3 Is C2 Substitution Required? Tri->Q3 RouteD Route D: Cyclization (Avoids Isomers Entirely) DeNovo->RouteD RouteA Route A: Double SNAr/Suzuki (Thermodynamic Control) Q1->RouteA Yes RouteB Route B: Sequential Addition (Kinetic Control Required) Q1->RouteB No (Sequential) Q2 Target: Different 4,6-groups? RouteC Route C: C4-Selective First (Steric/Electronic Steering) Q3->RouteC Yes (C4 vs C2)

Technical Knowledge Base: Mechanisms of Control

To troubleshoot effectively, you must understand the "why" behind the protocols.

A. The Electronic Hierarchy ( )

In nucleophilic aromatic substitution (


), the reaction rate is determined by the stability of the Meisenheimer complex .
  • C4/C6 Position: Attack here forms a para-quinoid intermediate where the negative charge is delocalized onto the N1 and N3 nitrogens. This is highly stabilized.

  • C2 Position: Attack here forms an ortho-quinoid intermediate. While still stabilized by nitrogens, it is generally higher in energy than the C4 pathway.

  • Result: Under standard conditions, C4/C6 is 10–100x more reactive than C2 .

B. The "Hydrogen Bond Steering" Anomaly

Warning: If you use alkoxides or formamides with a leaving group capable of H-bonding (like a sulfone at C2), the selectivity can FLIP to C2.

  • Mechanism: The incoming nucleophile coordinates with the C2-substituent (e.g., the oxygen of a sulfone or the proton of an amine), directing the attack to C2 via a cyclic transition state [1].

C. Palladium Catalysis (Suzuki-Miyaura)[1][2]
  • Standard: Pd(0) oxidative addition occurs preferentially at the most electron-deficient C-Cl bond (C4 > C2).

  • Inversion: Using bulky N-heterocyclic carbene (NHC) ligands can sterically hinder the C4 approach, favoring C2 oxidative addition in specific cases (e.g., C-S coupling) [2].

Troubleshooting Guides (Q&A)

Issue 1: "I cannot stop at the mono-substituted product starting from 4,6-dichloropyrimidine."

Diagnosis: You are likely running the reaction under thermodynamic control or with 1:1 stoichiometry that locally favors bis-substitution due to the high reactivity of the product.

Protocol: The "Reverse Addition" Technique To synthesize 4-chloro-6-substituted pyrimidine (Mono-product):

  • Stoichiometry: Use a deficiency of the nucleophile (0.85 – 0.90 equivalents). Do not use 1.0 or 1.1 eq.

  • Temperature: Cool the reaction to 0°C or -78°C (depending on nucleophile strength).

  • Addition Mode (Critical): Add the nucleophile dropwise to the pyrimidine solution.

    • Why: This ensures the concentration of nucleophile is always low relative to the starting material, statistically favoring the mono-attack.

  • Solvent: Use a non-polar solvent (DCM, Toluene) if possible to destabilize the transition state, slowing the rate and increasing selectivity.

Data Comparison: Addition Modes

ParameterNormal Addition (Pyrim to Nuc)Reverse Addition (Nuc to Pyrim)
Local [Nuc] HighLow
Mono:Bis Ratio ~60:40>90:10
Yield Low (due to bis-byproduct)High (recycle unreacted SM)
Issue 2: "I am getting a mixture of C4 and C2 substitution on 2,4,6-trichloropyrimidine."

Diagnosis: While C4 is electronically favored, steric clashes or solvent effects are lowering the energy gap between the C4 and C2 transition states.

Protocol: Maximizing C4 Regioselectivity

  • Leaving Group Selection: If possible, use 2,4,6-trichloropyrimidine . The chloride is a good balance of leaving group ability and size. Avoid iodides (too reactive, low selectivity).

  • Base Choice: Use a bulky, non-nucleophilic base like DIPEA (Hünig's base) or 2,6-lutidine.

    • Avoid: Carbonate bases in DMF/DMSO if heating, as they can promote equilibration.

  • Lewis Acid Catalysis: For stubborn amines, add ZnCl₂ (0.1 eq) . Zinc coordinates to the pyrimidine nitrogens, enhancing the electrophilicity of C4/C6 significantly more than C2 due to chelation geometry.

Visualizing the Selectivity Pathway:

Selectivity cluster_C4 C4 Pathway (Favored) cluster_C2 C2 Pathway (Disfavored) SM 2,4,6-Trichloropyrimidine TS_C4 Para-Quinoid TS (Stabilized by N1 & N3) SM->TS_C4 Fast (k1) TS_C2 Ortho-Quinoid TS (Higher Energy) SM->TS_C2 Slow (k2) Prod_C4 4-Substituted Product (Major) TS_C4->Prod_C4 Prod_C2 2-Substituted Product (Minor) TS_C2->Prod_C2

Issue 3: "My Suzuki coupling failed to differentiate C4 and C6."

Diagnosis: In a symmetric 4,6-dichloropyrimidine, the first coupling is unique. If you are trying to couple C6 after C4 is already substituted (e.g., 4-aryl-6-chloropyrimidine), the reaction is sluggish because the pyrimidine ring is now electron-rich (deactivated) from the first aryl group.

Protocol: Sequential One-Pot Suzuki

  • Step 1 (Activation): Couple the electron-deficient boronic acid first.

    • Why: The first coupling requires the most activated pyrimidine.

  • Step 2 (Re-activation): If the second coupling (at C6) is slow, switch ligands.

    • Initial Catalyst: Pd(PPh3)4 (Standard).

    • Second Catalyst: Add XPhos or SPhos (Buchwald ligands) for the second step. These electron-rich ligands facilitate oxidative addition into the deactivated 4-aryl-6-chloropyrimidine bond [3].

  • Solvent Switch: Use 1,4-Dioxane/Water (4:1). The presence of water is crucial for the boronic acid transmetallation step in deactivated systems.

References

  • WuXi AppTec. (2020). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Link

  • National Institutes of Health (NIH). (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Link

  • MDPI. (2020).[1] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Synthesis and Optimization. Link

  • Royal Society of Chemistry (RSC). (2022). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach. Organic Chemistry Frontiers. Link

Disclaimer: These protocols are for research use only. Always consult SDS and perform a risk assessment before handling chloropyrimidines, as they are potent sensitizers.

Sources

Removing unreacted piperazine from pyrimidine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Pyrimidine-Piperazine Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Purification Specialists

Diagnostic & Strategy Selector

The Problem: You have performed an SNAr reaction between a chloropyrimidine and excess piperazine (to prevent bis-substitution). You now have a mixture of your desired product (Mono-N-aryl piperazine) and unreacted piperazine.

The Challenge: Both species are basic amines.[1] Standard acid/base extractions often fail because both protonate at similar pH levels.

Select Your Scenario:

Scenario Product Type Primary Strategy Secondary Strategy
A Secondary Amine (Product has free -NH)Aqueous Partitioning (LogP driven)Reverse Phase (C18)
B Tertiary Amine (Product is N-substituted)Chemical Scavenging (Electrophilic resins)Acidic Wash
C Large Scale / Process (>100g)Distillation / Sublimation Crystallization
Module A: The Partition Protocol (Aqueous Workup)

Best for: Small to mid-scale reactions where the product is a secondary amine.

The Science: While both piperazine and the product are basic, their hydrophilicity differs vastly.

  • Piperazine: LogP ≈ -1.17 (Highly water-soluble).

  • Aryl-Piperazine Product: LogP typically > 1.5 (Lipophilic).

We exploit this by keeping the pH basic . At pH > 10, both species are neutral. However, neutral piperazine prefers water, while the neutral product prefers organic solvents.

Protocol:

  • Dilute: Dilute the reaction mixture with Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate if possible (piperazine is slightly soluble in wet EtOAc).

  • Wash 1 (Basic): Wash the organic layer with 5% NaOH or Saturated NaHCO₃ (3x).

    • Why? This ensures piperazine is in its free base form. Despite being neutral, free piperazine partitions heavily into the aqueous phase due to its small, polar nature.

  • Wash 2 (Brine): Wash with saturated brine to remove residual water.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

  • Verification: Check the crude via 1H NMR . Look for the characteristic singlet at ~2.8-2.9 ppm (free piperazine).

Troubleshooting Tip: If piperazine remains, dissolve the crude in Toluene and wash with water. Piperazine is nearly insoluble in toluene, forcing it into the aqueous layer.

Module B: The Volatility Protocol (Sublimation)

Best for: Thermally stable products and removing stubborn traces.

The Science: Piperazine is a volatile solid (bp 146°C) that sublimes easily under reduced pressure. Most pyrimidine derivatives have boiling points >300°C or decompose before boiling.

Protocol:

  • Rotary Evaporation: Remove the bulk reaction solvent.[2]

  • High Vacuum: Connect the flask to a high-vacuum manifold (< 1 mbar).

  • Heat: Immerse the flask in a water bath at 45–60°C .

  • Time: Hold for 2–4 hours.

  • Observation: You may see white crystals (piperazine) depositing on the cool neck of the flask or the bump trap. Periodically clean the neck to prevent clogging.

Module C: The Chromatographic Protocol (Reverse Phase)

Best for: Difficult separations where extraction failed.

The Science: On normal phase silica, amines "streak" (tail) due to interaction with acidic silanols. Adding triethylamine helps, but separation is often poor. Reverse Phase (C18) is superior here. Piperazine elutes near the void volume (t0) due to high polarity, while the aromatic product retains significantly.

Protocol (Flash Chromatography):

  • Column: C18 derivatized silica.

  • Mobile Phase A: Water + 0.1% NH₄OH (or Ammonium Bicarbonate). Basic pH is crucial to keep amines neutral and improve peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 0% B for 5 CV (Column Volumes) -> Ramp to 100% B.

    • Result: Piperazine elutes immediately (0-5% B). Product elutes later (>30% B).

Module D: Chemical Scavenging (Tertiary Amines Only)

Best for: Parallel synthesis or library generation where the product has NO free N-H.

Warning: Do NOT use this if your product is a secondary amine (has a free NH), as it will react with the scavenger.

The Science: If your product is fully substituted (tertiary amine), you can use an electrophilic scavenger resin to covalently bind the unreacted piperazine (secondary amine).

Protocol:

  • Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde resin.

  • Stoichiometry: Add 2–3 equivalents of resin relative to the estimated excess piperazine.

  • Incubation: Shake gently at room temperature for 4–16 hours.

  • Filtration: Filter off the solid resin. The filtrate contains your pure tertiary amine product.

    • Mechanism:[2]Resin-N=C=O + Piperazine-NH -> Resin-NH-CO-N-Piperazine (Solid).

Visual Decision Workflow

PiperazineRemoval Start Start: Crude Reaction Mixture (Product + Excess Piperazine) CheckStructure Does Product have a free N-H group? Start->CheckStructure SecAmine Yes (Secondary Amine) CheckStructure->SecAmine Yes TertAmine No (Tertiary Amine) CheckStructure->TertAmine No AqWorkup Step 1: Aqueous Partition (DCM vs. 5% NaOH) SecAmine->AqWorkup CheckPurity Is Piperazine still present? AqWorkup->CheckPurity HighVac Step 2: High Vacuum (Sublimation @ 50°C) CheckPurity->HighVac Yes Success Pure Product CheckPurity->Success No C18 Step 3: C18 Flash (0.1% NH4OH in Water/ACN) HighVac->C18 If fails Scavenge Chemical Scavenging (PS-Isocyanate Resin) TertAmine->Scavenge Scavenge->Success

Caption: Decision matrix for selecting the optimal purification method based on product structure and initial purity results.

Frequently Asked Questions (FAQ)

Q: I see a spot on my TLC at the baseline. Is that piperazine? A: Likely, yes. Piperazine is very polar. However, piperazine is not UV active (unless derivatized). If you are visualizing with UV (254 nm), that spot is likely not piperazine, but a polar byproduct or salt. To visualize piperazine, you must use a stain like Ninhydrin (turns reddish-purple) or Iodine .

Q: Can I use acidic extraction (1M HCl)? A: Generally, no. While HCl will protonate piperazine (making it water-soluble), it will likely also protonate your pyrimidine product (pKa ~8-9). Both will go into the water layer, achieving no separation. The "Reverse Extraction" (extracting impurities into water at high pH) works better because of the LogP difference.

Q: My product is water-soluble, so I can't do an aqueous wash. What now? A: If your product is highly polar:

  • Evaporate the reaction solvent completely.

  • Triturate the solid residue with Diethyl Ether or THF . Piperazine free base is soluble in THF/Ether, while many polar salt products are not. Filter the solid product.[3][4][5][6]

  • Alternatively, use C18 Chromatography (Module C).

Q: I am scaling up to 1 kg. Is chromatography viable? A: No, it is too expensive. For kilogram scale, optimize the Crystallization .

  • Method: Add a solvent like Isopropanol or Ethanol . Add 1 equivalent of HCl (in dioxane/ether) to form the monohydrochloride salt of your product. Piperazine (being a diamine) often stays in solution or forms a different salt that has distinct solubility.

  • Distillation: Use thin-film evaporation to strip the volatile piperazine.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

    • Context: Source of pKa (5.3, 9.[4]7) and LogP (-1.17) data confirming hydrophilicity.

    • Context: Protocols for salt formation and precipitation strategies.[3]

  • Khalili, F., Henni, A., & East, A. L. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link]

    • Context: Authoritative source for temperature-dependent pKa values of piperazine deriv
  • Plantz, A., Wu, Y., & Rochelle, G. (2022).[8] Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.[8][9] SSRN Electronic Journal. Retrieved from [Link]

    • Context: Validates the use of ion exchange and carbon tre
  • Schlenk Line Survival Guide. (2023). Removing Solvent under Vacuum. Retrieved from [Link]

    • Context: General techniques for high-vacuum removal of volatiles (sublim

Sources

Validation & Comparative

Structural comparison of piperidine vs pyrrolidine pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ring Size Switch

In the optimization of pyrimidine-based kinase inhibitors (e.g., targeting EGFR, JAK, or CDK families), the substitution of a solvent-exposed amine is a critical "fine-tuning" step. The choice between a 5-membered pyrrolidine and a 6-membered piperidine ring is rarely arbitrary; it dictates the thermodynamic binding signature, physicochemical solubility, and metabolic vulnerability of the lead candidate.

This guide provides a decision framework for this structural switch, supported by physicochemical data and experimental protocols.

Key Differentiators at a Glance
FeaturePyrrolidine (5-membered) Piperidine (6-membered) Impact on Drug Design
LogP (Lipophilicity) ~0.46 (Lower)~0.84 (Higher)Pyrrolidine improves aqueous solubility.
Basicity (pKa) ~11.27~11.22Negligible difference; both are highly basic secondary amines.[1]
Conformation Flexible (Envelope/Twist)Rigid (Chair)Piperidine offers predictable vector projection; Pyrrolidine incurs higher entropic penalty unless constrained.
Metabolic Liability Moderate (α-carbon oxidation)High (α-carbon oxidation)Piperidine is statistically more prone to oxidative clearance (CYP450).
Steric Volume CompactBulkyPyrrolidine fits restricted hydrophobic pockets; Piperidine fills solvent channels.

Physicochemical & Structural Divergence[1][2][3][4]

The "Magic Methyl" of Ring Contraction

Removing a single methylene (-CH2-) group to convert piperidine to pyrrolidine is a classic bioisosteric replacement. While the pKa remains largely unchanged (both ~11.2), the LogP shift is the primary driver for this switch.

  • Solubility: The lower LogP of pyrrolidine derivatives often resolves solubility issues encountered with piperidine analogs in early formulation.

  • Basicity Nuance: Contrary to steric intuition, pyrrolidine is slightly more basic than piperidine.[1] This is attributed to the better solvation of the less sterically hindered ammonium cation and the relief of eclipsing strain upon protonation in the 5-membered ring [1][2].

Conformational Entropy and Binding

The thermodynamic binding affinity ($ \Delta G = \Delta H - T\Delta S $) differs significantly between the two rings:

  • Piperidine (The Rigid Vector): Adopts a stable chair conformation . If the binding pocket requires a substituent to be projected at a specific angle (e.g., interacting with a solvent-front Aspartate), piperidine provides a rigid scaffold with minimal entropic penalty (

    
    ) upon binding.
    
  • Pyrrolidine (The Flexible Fitter): Undergoes pseudorotation (envelope/twist shapes).[1] While it fits into smaller pockets, it must "freeze" into a specific conformation to bind, incurring a higher entropic penalty. However, its smaller Van der Waals radius often allows it to access sub-pockets that the bulkier piperidine chair cannot enter [3].

Decision Logic & Signaling Pathways

The following diagram illustrates the medicinal chemistry decision tree when optimizing a pyrimidine core.

DecisionTree Start Pyrimidine Lead Optimization (R-Group Selection) Issue_Solubility Issue: Poor Aqueous Solubility? Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (Microsomal)? Start->Issue_Metabolism Issue_Potency Issue: Low Potency / Steric Clash? Start->Issue_Potency Select_Pyrrolidine Select PYRROLIDINE (Lowers LogP, Compact) Issue_Solubility->Select_Pyrrolidine Yes (LogP ~0.46) Select_Piperidine Select PIPERIDINE (Rigid Vector, Solvent Reach) Issue_Solubility->Select_Piperidine No (Can tolerate LogP ~0.84) Issue_Metabolism->Select_Pyrrolidine Reduce alpha-C count Issue_Metabolism->Select_Piperidine Block alpha-C with Fluorine/Methyl Issue_Potency->Select_Pyrrolidine Restricted Pocket Issue_Potency->Select_Piperidine Distal Interaction Needed

Figure 1: Strategic decision tree for selecting between piperidine and pyrrolidine substituents based on ADME and potency bottlenecks.

Metabolic Stability Profile (ADME)

A major failure point for piperidine-containing drugs is oxidative metabolism .

The Alpha-Carbon Liability

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the electron-rich carbon alpha to the nitrogen.

  • Piperidine: Has two highly accessible alpha-methylene groups (4 hydrogens). It readily undergoes hydroxylation, leading to ring opening or lactam formation.

  • Pyrrolidine: Also susceptible, but statistical probability is lower (fewer hydrogens). Furthermore, the resulting metabolic intermediates (e.g., chemically reactive iminiums) differ. Pyrrolidine nitroxides are generally more stable against bioreduction than piperidine nitroxides [1].

Mitigation Strategy: If the piperidine ring is essential for potency but metabolically unstable, medicinal chemists often introduce "metabolic blockers" (e.g., fluorine or methyl groups) at the alpha-position, or switch to a morpholine (lowering pKa and lipophilicity) or a bridged bicycle (reducing entropy).

Experimental Protocols

To objectively compare these scaffolds, you must assess both Biochemical Potency and Metabolic Stability .

Protocol A: Comparative Kinase Inhibition Assay (FRET-Based)

Validates the affinity (


/

) of the inhibitor.

Reagents:

  • Recombinant Kinase (e.g., EGFR T790M, JAK2).

  • FRET Peptide Substrate (e.g., Z'-LYTE™).

  • ATP (

    
     concentration).
    

Workflow:

  • Preparation: Dilute compounds (Piperidine vs. Pyrrolidine analogs) in 100% DMSO (3-fold serial dilution, 10 points).

  • Incubation: Mix Kinase (2 nM final) + Peptide Substrate (2 µM) + Compound in 384-well plates. Incubate 15 mins at RT.

  • Initiation: Add ATP to initiate phosphorylation. Incubate 60 mins.

  • Development: Add Development Reagent (site-specific protease). Phosphorylated peptides are protected; non-phosphorylated are cleaved, disrupting FRET.

  • Detection: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to the sigmoidal dose-response equation:

    
    
    
Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Determines the intrinsic clearance (


) and half-life (

).

Workflow Diagram:

AssayWorkflow Step1 Compound (1 µM) + Liver Microsomes Step2 Add NADPH (Initiate Oxidation) Step1->Step2 Step3 Time Points (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench (Acetonitrile + IS) Step3->Step4 Step5 LC-MS/MS Analysis (Parent Depletion) Step4->Step5

Figure 2: In vitro microsomal stability workflow for assessing oxidative liability.

Step-by-Step:

  • Incubation: Pre-incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Start: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (containing Internal Standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • $ t_{1/2} = 0.693 / k $

    • $ CL_{int} = (0.693 / t_{1/2}) \times (\text{Vol} / \text{Protein}) $

Expected Result: Piperidine analogs typically show higher


 (faster clearance) than pyrrolidine analogs unless alpha-blocked [4].

References

  • Searles, S., et al. (1957). "Ionization Constants of Some Cyclic Amines." Journal of the American Chemical Society, 79(20), 5441–5444.[2]

  • Sloan, J. W., et al. (1985).[3] "Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues..." Journal of Medicinal Chemistry, 28(9), 1245-51.[3] Retrieved from [Link]

  • Dalvie, D., et al. (2002). "Differentiation between isomeric oxidative metabolites of a piperidine-containing drug..." Biomedical Chromatography, 16(1), 25-30. Retrieved from [Link]

  • Muller, K., et al. (2012). Medicinal Chemistry of Basic Amines. Wiley-VCH. (General Reference for LogP/pKa values).

Sources

A Senior Application Scientist's Guide to the Analysis and Comparison of Reference Standards for 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of a High-Fidelity Reference Standard

In the landscape of pharmaceutical research and development, the precision of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of analytical reference standards for 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine, a molecule of interest in medicinal chemistry. While this specific compound is not extensively documented in public literature, the principles of reference standard evaluation are universal. This document will, therefore, establish a comprehensive framework for the analysis and comparison of reference standards for this and structurally related compounds, drawing upon established analytical techniques for piperazine, piperidine, and pyrimidine derivatives.

A reference standard serves as a highly characterized and pure substance against which samples of the same compound are compared. Its primary function is to ensure the identity, purity, and potency of a drug substance or drug product. The selection of a high-quality reference standard is a critical decision that impacts the entire drug development lifecycle, from early-stage discovery to quality control in manufacturing.

Pillars of a High-Quality Reference Standard: A Comparative Framework

The evaluation and comparison of reference standards for 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine should be based on a set of key performance attributes. A superior reference standard will be distinguished by its comprehensive characterization and the robustness of the data supporting its certified purity.

Key Comparative Attributes:
  • Purity: This is the most critical attribute. A high-quality reference standard should have a purity of ≥99.5%. Purity should be determined by a combination of chromatographic and spectroscopic techniques.

  • Identity: The identity of the reference standard must be unequivocally confirmed. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

  • Characterization Data: A comprehensive certificate of analysis (CoA) is the hallmark of a reputable reference standard. The CoA should include detailed results from all characterization tests performed.

  • Traceability: The reference standard should be traceable to a national or international standard, where available.

  • Stability: The stability of the reference standard under specified storage conditions should be documented.

The following sections will delve into the experimental workflows for assessing these attributes, providing a basis for a rigorous comparison of different reference standards.

Workflow for the Comprehensive Evaluation of a 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine Reference Standard

The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of a new lot of a reference standard against an existing, well-characterized standard.

Reference Standard Evaluation Workflow Workflow for Reference Standard Evaluation cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Final Certification Visual_Inspection Visual Inspection (Appearance, Color) Solubility_Testing Solubility Testing (Relevant Solvents) Visual_Inspection->Solubility_Testing 1H_NMR ¹H NMR Spectroscopy Solubility_Testing->1H_NMR 13C_NMR ¹³C NMR Spectroscopy 1H_NMR->13C_NMR HRMS High-Resolution Mass Spectrometry (HRMS) 13C_NMR->HRMS FTIR FT-IR Spectroscopy HRMS->FTIR HPLC_UV HPLC-UV for Purity (Area %) FTIR->HPLC_UV LC_MS LC-MS for Impurity Identification HPLC_UV->LC_MS Residual_Solvents GC-HS for Residual Solvents LC_MS->Residual_Solvents Water_Content Karl Fischer Titration (Water Content) Residual_Solvents->Water_Content Quantitative_NMR Quantitative NMR (qNMR) (Assay) Water_Content->Quantitative_NMR Certificate_of_Analysis Issuance of Certificate of Analysis Quantitative_NMR->Certificate_of_Analysis New_Standard New Reference Standard Lot New_Standard->Visual_Inspection

Caption: Workflow for the comprehensive evaluation of a new reference standard.

Comparative Analysis of Reference Standards: A Data-Driven Approach

When comparing reference standards from different suppliers, a side-by-side evaluation of their certificates of analysis is the first step. The following table provides a template for such a comparison, highlighting the key parameters to consider.

Parameter Reference Standard A Reference Standard B Ideal Specification Significance
Purity (HPLC Area %) 99.8%99.5%≥99.5%Indicates the level of chromatographic impurities.
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structureConfirms the chemical structure of the compound.
Identity (Mass Spec) [M+H]⁺ matches theoretical[M+H]⁺ matches theoreticalMatches theoretical exact massConfirms the molecular weight of the compound.
Water Content (Karl Fischer) 0.1%0.3%≤0.5%Water content can affect the accuracy of weighing and subsequent solution concentrations.
Residual Solvents (GC-HS) <0.1%<0.5%Complies with ICH Q3C limitsResidual solvents can be toxic and may interfere with analytical methods.
Assay (qNMR or Titration) 99.7%Not Provided≥99.0%Provides an absolute measure of the compound's purity, accounting for water and residual solvents.

Experimental Protocols for the Analysis of 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are based on established methods for related compounds and should be optimized for the specific instrumentation and reference standard being evaluated.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is designed to separate the main component from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical mobile phase would consist of:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (a photodiode array detector can be used to screen for the optimal wavelength).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: The same HPLC method as described above can be used.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR is a powerful tool for the structural elucidation and confirmation of organic molecules.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC): Used to confirm the connectivity of protons and carbons.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, the identity of the main peak in the HPLC chromatogram is confirmed by LC-MS and NMR. The purity value obtained from HPLC is corroborated by the assay value from quantitative NMR (qNMR), which provides an independent and absolute measure of purity. Any significant discrepancy between these techniques would trigger further investigation, ensuring the integrity of the final certified value.

Conclusion: Making an Informed Decision

The selection of a reference standard for 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine is a critical step that should be guided by a thorough evaluation of the available options. By employing a multi-faceted analytical approach that includes chromatographic and spectroscopic techniques, researchers can confidently compare and select a reference standard that meets the stringent requirements of pharmaceutical analysis. A comprehensive Certificate of Analysis, transparently presenting the data from these analyses, is the ultimate hallmark of a trustworthy and high-quality reference standard.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[Link][1]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.[Link][2]

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.[Link][3]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.[Link][4]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.[Link][5]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health.[Link][6]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[Link][7]

  • Piperazine. NIST WebBook.[Link][8]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.[Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.[Link][9]

  • Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed.[Link][10]

  • Minoxidil. PubChem.[Link][11]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the well-being of our community. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

Hazard Identification and Risk Assessment

Before any handling or disposal procedures can commence, a thorough understanding of the hazards associated with 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine is essential. This compound, while a valuable research tool, possesses inherent risks that necessitate careful management.

According to available safety data, 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine is classified with the following hazards:

  • GHS07: Harmful/Irritant [1]

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The signal word for this chemical is "Warning" [1]. These classifications underscore the importance of minimizing exposure through appropriate personal protective equipment and handling techniques.

Key Chemical and Physical Properties:

PropertyValueReference
CAS Number 1204296-32-1[1]
Molecular Formula C13H21N5[1]
Molecular Weight 247.346[1]
Purity 95.0%[1]

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The EPA , under the Resource Conservation and Recovery Act (RCRA) , has established a "cradle-to-grave" system for managing hazardous waste[2]. This framework governs the generation, transportation, treatment, storage, and disposal of hazardous materials. A core principle of RCRA is that chemical waste cannot be disposed of in regular trash or poured down the sewer system[2][3]. Laboratories that generate hazardous waste are required to obtain an EPA ID number and adhere to specific storage and disposal protocols[2].

OSHA sets standards to ensure worker safety. This includes guidelines for handling hazardous materials, the use of Personal Protective Equipment (PPE), and emergency preparedness[4][5]. OSHA's Hazard Communication Standard mandates that employers inform and train their employees on the risks of all hazardous chemicals in the workplace[6].

For academic and research laboratories, the EPA's Subpart K regulations offer an alternative set of requirements that are better suited to the unique circumstances of these environments. These regulations include provisions for waste determination by trained professionals and a maximum storage time of twelve months for hazardous waste within the laboratory[7].

Personal Protective Equipment (PPE) and Safety Measures

Given the hazardous nature of 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine, the following PPE is mandatory when handling this compound, including during disposal procedures:

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A laboratory coat is required to protect against skin contact.

  • Respiratory Protection: Handling of the solid compound, which may generate dust, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation[1].

Step-by-Step Disposal Protocol

The proper disposal of 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine must be conducted through a licensed hazardous waste disposal program. The following steps provide a clear workflow for laboratory personnel.

Step 1: Waste Segregation and Collection

  • Do not mix: Never mix 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Based on the general reactivity of pyrimidine derivatives, avoid mixing with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides[8].

  • Dedicated Container: Collect waste 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine in a designated, chemically compatible container. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure[3][9].

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine".

  • Hazard Communication: The label should also include the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Point of Generation: The waste container should be stored at or near the point of generation, in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel[3][10].

  • Secure Storage: The container must be kept closed at all times, except when adding waste[9]. Store the container in a well-ventilated area, away from sources of ignition and incompatible materials[6][11].

  • Secondary Containment: It is best practice to use secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal vendor to ensure the chemical is transported and disposed of in accordance with all federal, state, and local regulations.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Minor Spill: For a small spill, and if it is safe to do so, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for disposal as hazardous waste. Ventilate the area and wash the spill site once the material has been removed.

    • Major Spill: In the case of a large spill, evacuate the area immediately and alert your supervisor and the EHS department. Do not attempt to clean up a large spill without proper training and equipment.

  • Exposure Response:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

    • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a dedicated, compatible container ppe->collect label_container Label container: 'Hazardous Waste' Chemical Name & Hazards collect->label_container store Store in Satellite Accumulation Area (SAA) label_container->store check_full Container Full? store->check_full check_full->store No contact_ehs Contact EHS for waste pickup check_full->contact_ehs Yes disposal Disposal by licensed hazardous waste vendor contact_ehs->disposal end End disposal->end End of Process

Caption: Disposal workflow for 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine.

References

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
  • 4-piperazin-1-yl-6-piperidin-1-ylpyrimidine - Fluorochem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • REGULATION OF LABORATORY WASTE - American Chemical Society.
  • Navigating the Safe Disposal of 6-(butylamino)-1H-pyrimidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15).
  • Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG.
  • Introduction to Hazardous Waste Management.
  • Pyridine Safety Data Sheet and Safe Work Procedure.
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
  • SAFETY DATA SHEET - 2-(1-Piperazinyl)pyrimidine. (2011, December 15).
  • SAFETY DATA SHEET - Piperazine. (2018, January 18).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine

[1][2]

Executive Safety Summary

4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine is a nitrogen-rich heterocyclic compound featuring a pyrimidine core substituted with both piperazine and piperidine rings.[1][2] While specific toxicological data for this exact intermediate may be sparse, its structural moieties dictate a High-Hazard handling protocol based on the "Read-Across" principle of toxicology.[1][2]

Critical Hazard Driver: The Piperazine moiety is a known respiratory and skin sensitizer .[1][3] Exposure can lead to irreversible occupational asthma and allergic dermatitis. The Piperidine moiety contributes to potential corrosivity and mucous membrane irritation.

Operational Mandate: Treat this substance as an Occupational Exposure Band (OEB) 3 or 4 compound. The primary goal is Zero Inhalation / Zero Skin Contact .

Risk Assessment & Hazard Identification

The following hazard profile is derived from the functional group analysis of the molecule's components (Piperazine, Piperidine, Pyrimidine).

Hazard Class (GHS)Hazard StatementMechanistic Cause
Respiratory Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]Piperazine Ring: Reacts with proteins in the respiratory tract to form immunogenic hapten-protein complexes [1].[1][2]
Skin Corrosion/Irritation H314/H315: Causes severe skin burns or skin irritation.[1][4]Piperidine Ring: High pKa (basic) secondary amine causes saponification of skin lipids [2].
Skin Sensitization H317: May cause an allergic skin reaction.[1]Piperazine/Pyrimidine: Dermal absorption leads to T-cell mediated hypersensitivity [1].[1][2]
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][5][6][7]Pyrimidine Core: Structural analog to Minoxidil; potential for cardiovascular effects (vasodilation) [3].[2]

The Barrier Strategy: PPE Specifications

Standard laboratory PPE (lab coat + safety glasses) is insufficient for this compound due to the sensitization risk. You must employ a "Double-Barrier" system.[1][2]

Respiratory Protection (Critical)
  • Small Scale (< 100 mg): Work inside a certified Fume Hood.[1][2] If outside containment, use a Half-face respirator with P100 (HEPA) cartridges .[1][2]

  • Large Scale (> 100 mg) or Powder Handling: Work inside a Powder Containment Hood or Glovebox.

    • Why: Simple N95 masks do not provide a face seal sufficient to prevent sensitization in susceptible individuals. P100 filters capture 99.97% of particulates.[2]

Dermal Protection[2]
  • Glove Protocol: Double-Gloving is mandatory.[1][2]

    • Inner Layer: 4 mil Nitrile (Inspection White).[2]

    • Outer Layer: 5-8 mil Nitrile (High-Contrast Blue/Green) or Neoprene.[1][2]

    • Causality: Piperidine derivatives can permeate thin nitrile.[2] The colored outer glove allows immediate visual detection of tears (the "indicator effect").[2]

  • Body Protection:

    • Disposable Tyvek® Lab Coat (Type 5/6): Must have elastic cuffs.[2]

    • Why: Cotton lab coats trap dust in the fibers, which can then be re-aerosolized in your office or home, leading to secondary exposure.[2]

Eye Protection[2]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[2]

  • Contraindication: Do NOT use standard safety glasses. The basicity of the piperidine group poses a risk of severe corneal damage if dust enters the eye.

Operational Workflow & Visualization

PPE Decision Matrix (DOT Diagram)

This logic gate ensures you select the correct equipment based on the physical state of the chemical.[2]

PPE_Decision_TreeStartStart: Assess Material StateStatePhysical State?Start->StateSolidSolid / PowderState->SolidDust HazardLiquidSolution / OilState->LiquidSplash HazardQty_SolidQuantity > 100mg?Solid->Qty_SolidMed_RiskMED RISK PROTOCOL1. Fume Hood2. P100 Respirator (Standby)3. Double Nitrile GlovesLiquid->Med_RiskConcentratedLow_RiskSTD RISK PROTOCOL1. Fume Hood2. Single Nitrile (4mil)3. Splash GogglesLiquid->Low_RiskDilute SolutionHigh_RiskHIGH RISK PROTOCOL1. Glovebox or VBE2. Double Nitrile Gloves3. Tyvek SleevesQty_Solid->High_RiskYesQty_Solid->Med_RiskNo

Caption: PPE Selection Logic based on physical state and quantity. VBE = Ventilated Balance Enclosure.[1]

Handling Protocol (Step-by-Step)
  • Preparation:

    • Turn on the Fume Hood/Enclosure 15 minutes prior to start.

    • Place a static-dissipative mat or wipe surfaces with an anti-static agent.[1][2]

    • Causality: Piperazine derivatives are often fluffy, electrostatic powders.[2] Static charge will cause the powder to "jump" out of spatulas, increasing inhalation risk.[2]

  • Weighing (The Highest Risk Step):

    • Never weigh on an open bench.

    • Use a disposable anti-static weighing boat.

    • After transfer, wipe the exterior of the receiving vessel with a solvent-dampened wipe before removing it from the hood.[1][2]

  • Solubilization:

    • Add solvent slowly.[2] The amine groups may generate heat (exotherm) upon protonation if acidic solvents are used.[2]

  • Doffing (Removal) Sequence:

    • Critical Step: Wash outer gloves with soap/water before removing them.

    • Remove outer gloves inside the hood.

    • Remove Tyvek coat (roll inside out to trap dust).[2]

    • Remove inner gloves.[2]

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption).[2]

Emergency & Disposal Procedures

Spill Cleanup
  • Solid Spill: Do NOT sweep (creates dust).[1] Cover with wet paper towels (to dampen) or use a HEPA vacuum dedicated to hazardous chemicals.[2]

  • Liquid Spill: Absorb with Vermiculite or sand.

  • Decontamination Solution: Use a dilute acetic acid solution (vinegar) followed by soap and water. The acid neutralizes the basic piperidine/piperazine residues.[2]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).[2]

  • Method: Incineration is the only acceptable disposal method to ensure thermal destruction of the heterocyclic rings.

  • Labeling: Must clearly state "Contains Piperazine Derivative – Sensitizer."

References

  • New Jersey Department of Health. (2017).[2] Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 4201, Minoxidil. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: Piperazine.[2][4][7] Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.